molecular formula C7H11NO2 B1265822 6-Cyanohexanoic acid CAS No. 5602-19-7

6-Cyanohexanoic acid

Cat. No.: B1265822
CAS No.: 5602-19-7
M. Wt: 141.17 g/mol
InChI Key: INHNHRQXVDVIDZ-UHFFFAOYSA-N
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Description

6-Cyanohexanoic acid is an organic compound with the molecular formula C₇H₁₁NO₂. It is a derivative of hexanoic acid, where a cyano group is attached to the sixth carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Biochemical Analysis

Biochemical Properties

6-Cyanohexanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression . Additionally, this compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that this compound can modulate various biochemical pathways by affecting enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histone deacetylases, this compound can lead to increased acetylation of histones, resulting in changes in gene expression . This can affect various cellular functions, including cell cycle regulation, apoptosis, and differentiation. Furthermore, the inhibition of acetylcholinesterase by this compound can impact neurotransmission and neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The inhibition of histone deacetylases by this compound involves the binding of the compound to the active site of the enzyme, preventing the deacetylation of histone proteins . This leads to an accumulation of acetylated histones, which can alter chromatin structure and gene expression. Similarly, the inhibition of acetylcholinesterase by this compound involves the binding of the compound to the enzyme’s active site, blocking the breakdown of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit histone deacetylases and acetylcholinesterase without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are responsible for the oxidation of organic compounds . The metabolic products of this compound can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, the compound’s interactions with histone deacetylases and acetylcholinesterase can indirectly affect metabolic pathways by altering gene expression and enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in the nucleus, where it exerts its effects on histone deacetylases .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to localize primarily in the nucleus, where it interacts with histone deacetylases to modulate gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. Additionally, this compound can be found in the cytoplasm, where it may interact with other enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyanohexanoic acid can be synthesized through several methods. One common approach involves the reaction of ε-caprolactone with alkali metal cyanide. This reaction typically requires a solvent such as dimethyl sulfoxide and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Cyanohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 7-Aminoheptanoic acid.

    Hydrolysis: Hexanoic acid.

    Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

6-Cyanohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyanohexanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

6-Cyanohexanoic acid can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a cyano group and a carboxylic acid group, which imparts distinct reactivity and applications.

Properties

IUPAC Name

6-cyanohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHNHRQXVDVIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971402
Record name 6-Cyanohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5602-19-7
Record name 6-Cyanohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5602-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyanohexanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005602197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyanohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyanohexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes for producing 6-cyanohexanoic acid, and how do they compare in terms of efficiency?

A1: One primary method for synthesizing this compound involves the reaction of ε-caprolactone with alkali cyanide in the presence of a catalyst [, ]. Research indicates that catalysts like KI, NaI, I2, and NH4I demonstrate good performance in this reaction []. Notably, using these catalysts, the highest reported yield of this compound reached 65% []. Interestingly, the polymerization state of ε-caprolactone influences the reaction yield. While the monomeric form reacts similarly to its polymeric counterpart, the cyclic dimer yields significantly less this compound, only reaching 35% yield []. This difference in reactivity highlights the importance of starting material selection for optimizing synthesis.

Q2: How can this compound be used to synthesize other valuable compounds, and what are the key factors influencing these reactions?

A2: this compound serves as a valuable precursor for synthesizing 7-aminoheptanoic acid, a compound with various applications []. This transformation is achieved through the hydrogenation of this compound using specific catalysts []. Research suggests that cobalt-based catalysts, such as Raney cobalt and Urushibara cobalt, excel in facilitating this reaction, yielding high amounts of 7-aminoheptanoic acid in dilute ammonia solutions []. Conversely, employing nickel-based catalysts for the hydrogenation leads to a higher production of iminodiheptanoic acid and a reduced yield of the desired ω-amino acid []. This difference in selectivity underscores the crucial role catalyst selection plays in directing the reaction pathway and achieving the desired product distribution.

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